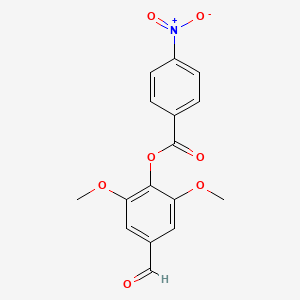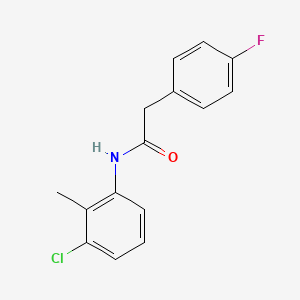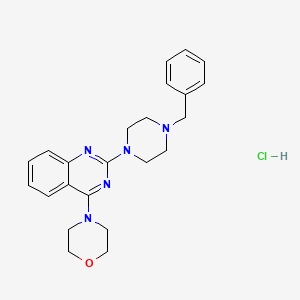![molecular formula C16H18N2O2S B5722069 N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5722069.png)
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carboxamide group attached to a phenyl ring substituted with a tert-butylcarbamoyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as tert-butylamine, under suitable conditions.
Coupling with the phenyl ring: The final step involves coupling the thiophene carboxamide with a phenyl ring substituted with a tert-butylcarbamoyl group. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amines
Substitution: Nitro- or halogen-substituted phenyl derivatives
Scientific Research Applications
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It has been investigated for its potential anticancer activity, particularly as a biomimetic of the anticancer medication Combretastatin A-4.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to the tubulin-colchicine-binding pocket, disrupting microtubule dynamics and inhibiting cancer cell proliferation. The thiophene ring’s aromaticity and the carboxamide group’s hydrogen-bonding capabilities play crucial roles in these interactions.
Comparison with Similar Compounds
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as thiophene-2-carboxylic acid or thiophene-2-carboxamide.
Carboxamide derivatives: Compounds with similar carboxamide groups but different aromatic rings, such as N-(4-methoxyphenyl)thiophene-2-carboxamide.
Phenyl derivatives: Compounds with similar phenyl rings but different functional groups, such as N-(4-methylphenyl)thiophene-2-carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSETYKJWWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-ETHENYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5721999.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![1-(3,4-Dimethylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5722050.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol](/img/structure/B5722078.png)

